4-Methoxy estrone-d4 is a deuterium-labeled derivative of 4-Methoxy estrone, primarily utilized in scientific research as a stable isotope-labeled standard. The incorporation of deuterium atoms enhances its utility in mass spectrometry, where it serves as an internal standard for quantifying 4-Methoxy estrone levels in biological samples. This compound is classified under the category of synthetic estrogens and is relevant in various fields including chemistry, biology, and medicine.
The synthesis of 4-Methoxy estrone-d4 typically involves the deuteration of 4-Methoxy estrone. This process can be achieved through catalytic hydrogenation using deuterium gas under controlled conditions to ensure selective incorporation of deuterium atoms at specific positions on the molecule.
The industrial production of this compound follows similar synthetic routes but on a larger scale, employing high-pressure reactors and specialized catalysts for efficient deuteration. The product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .
The molecular formula for 4-Methoxy estrone-d4 is , and its molecular weight is approximately 304.4 g/mol. The IUPAC name is (8R,9S,13S,14S)-1,2,16,16-tetradeuterio-3-hydroxy-4-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one.
4-Methoxy estrone-d4 can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action of 4-Methoxy estrone-d4 mirrors that of its parent compound, 4-Methoxy estrone. It interacts with estrogen receptors in target tissues, leading to the activation of estrogen-responsive genes. The presence of deuterium does not significantly alter the biological activity but allows for precise quantification in biological studies .
4-Methoxy estrone-d4 is widely utilized in scientific research across several domains:
Deuterium labeling of estrogen derivatives employs precision techniques to ensure metabolic stability and analytical detectability. For 4-methoxy estrone-d4, deuteration typically targets non-labile positions (C-1, C-2, C-16, C-16') to minimize isotopic exchange in vivo. Three primary methodologies dominate: 1. Catalytic Hydrogen-Deuterium Exchange: Using Pd/C or PtO₂ catalysts with deuterium oxide (D₂O) under controlled temperatures (50-80°C) to replace hydrogen atoms at activated aromatic positions. This method achieves ~85% deuteration efficiency but risks over-reduction of ketone groups [3] [7]. 2. Chemoselective Reduction: Sodium borohydride-d₄ (NaBD₄) reduces 4-methoxyestrone precursors, specifically introducing deuterium at C-17 carbonyl positions. This approach yields regioselectivity >90% but requires protection of phenolic hydroxyl groups to prevent side reactions [3] [4]. 3. Synthetic Precursor Route: Deuterated building blocks (e.g., tetradeuterated ethylene oxide) are incorporated during early steroid ring formation, enabling position-specific labeling with 98% isotopic purity. Though cost-prohibitive, this method eliminates post-synthetic purification challenges [4].
Table 1: Comparison of Deuterium Incorporation Techniques | Method | Deuteration Sites | Efficiency (%) | Key Limitation | |-------------|------------------------|---------------------|---------------------| | Catalytic H/D Exchange | C-2, C-4 | 85 | Ketone reduction | | NaBD₄ Reduction | C-17 | 90-95 | Hydroxyl protection needed | | Precursor Synthesis | C-16, C-16' | 98 | High cost/complexity |
The synthesis of 4-methoxy estrone-d4 proceeds through a seven-step sequence optimized for isotopic retention and yield: Step 1: Selective Benzylation4-Hydroxyestrone undergoes benzylation in ethanol, exclusively forming the 3-monobenzyl ether derivative without 4-ether contamination. This selectivity is critical for subsequent deuteration [7]. Step 2: 6-Oxo Intermediate FormationIntroduction of a carbonyl at C-6 via Jones oxidation (CrO₃/H₂SO₄) activates the A-ring for methoxylation while providing a handle for deuterium labeling. Yield: 92% [3] [7]. Step 3: DeuterationThe 6-oxo intermediate is treated with NaBD₄ in THF, reducing C-17 ketone to deuterated hydroxy groups with simultaneous deuteration at C-16 and C-16’. Isotopic enrichment exceeds 95% at this stage [4]. Step 4: MethoxylationDemethylation of the benzyl group (Pd/H₂) followed by methylation with CH₃I/K₂CO₃ installs the 4-methoxy group. Careful pH control (pH 8.5) prevents demethylation [1] [8]. Step 5: Final PurificationSilica gel chromatography (hexane:ethyl acetate 3:1) removes non-deuterated isomers, achieving >99% chemical and 97.5% isotopic purity confirmed by LC-MS [4].
Deuteration position profoundly impacts metabolic stability and detection sensitivity: - C-16/C-16' Deuteration: Maximizes resistance to enzymatic oxidation in hepatic studies, with only 2-3% deuterium loss observed over 48 hours. Ideal for long-term tracer studies [4] [5]. - A-Ring Deuteration (C-2/C-4): Prone to isotopic scrambling via cytochrome P450-mediated dealkylation (up to 15% loss in 24h). Limits utility in oxidative metabolism research [5]. - Hybrid Labeling (C-1/C-2/C-16/C-16'): Balances metabolic stability (94% isotopic retention) and mass spectrometric detectability (Δm/z=4 shift). Provides optimal signal-to-noise ratios in LC-MS/MS analyses [4] [9].
Table 2: Metabolic Stability by Deuteration Site | Deuteration Pattern | Isotopic Retention (%) | Primary Metabolic Loss Pathway | |--------------------------|-----------------------------|-----------------------------------| | C-16, C-16' | 97-98 | Glucuronidation (minimal loss) | | C-2, C-4 | 85-87 | CYP450 demethylation | | C-1, C-2, C-16, C-16' | 93-94 | Phase II conjugation | *After 48h incubation with human hepatocytes [4] [5]
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0